molecular formula C17H24O11 B113735 Feretoside CAS No. 27530-67-2

Feretoside

Cat. No. B113735
CAS RN: 27530-67-2
M. Wt: 404.4 g/mol
InChI Key: WSGPLSDARZNMCW-LPGRTNKPSA-N
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Description

Feretoside is an iridoid compound isolated from the stem bark of Feretia apodanthera. The structure of feretoside was elucidated using 13C NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. This compound was identified alongside gardenoside, another iridoid, indicating the presence of these unique compounds in the plant species .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of feretoside, they do offer insights into the synthesis of related iron-containing compounds. For instance, the sonochemical synthesis of Fe(3)O(4)@SiO(2) nanoparticles demonstrates the use of ultrasound to control particle size and coating thickness, which could be relevant for the synthesis of complex iron-based structures . Similarly, the synthesis of a molecular ferric wheel [Fe(OMe)2(O2CCH2Cl)]10 shows the use of iron chloroacetate and ferric nitrate in methanol, which could potentially be applied to the synthesis of iron-containing organic compounds like feretoside .

Molecular Structure Analysis

The molecular structure of feretoside was determined using 13C NMR spectroscopy. This technique allows for the analysis of carbon atoms in a molecule, providing detailed information about the molecular framework. The structure determination of feretoside was based on the analysis of NMR spectra, which is a common method for elucidating the structures of organic compounds .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving feretoside. However, they do discuss the chemical behavior of iron in various contexts. For example, the dissolution of jarosite at different pH levels provides insights into the reactivity of iron sulfate minerals in acidic environments . This information could be indirectly relevant to understanding the reactivity of iron-containing organic compounds like feretoside.

Physical and Chemical Properties Analysis

The physical and chemical properties of feretoside are not directly discussed in the provided papers. However, the studies on iron-containing compounds and minerals offer some context. For example, the synthesis of mixed-valent iron MOFs and their sorption behavior provides information on the porosity and surface area of iron-based materials . The electrochemical properties of ferrocene-modified nucleosides give insights into the redox behavior of iron-containing organic molecules . These studies, while not specific to feretoside, contribute to a broader understanding of the physical and chemical properties of iron-related compounds.

Relevant Case Studies

The papers do not mention specific case studies related to feretoside. However, the research on iron-containing compounds, such as the synthesis and properties of ternary jarosites , the morphology of jarosite-group compounds , and the apoptosis-inducing activity of nucleoside analogues with an iron substructure , provide a context for understanding the potential applications and behaviors of iron-containing organic compounds like feretoside.

Scientific Research Applications

Applications in Biomedical Fields

  • Iridoid Glycosides in Oldenlandia Diffusa : Research has identified an iridoid glycoside, oldenlandoside III, along with other glycosides including feretoside in Oldenlandia diffusa. These compounds showed potential in inhibiting LDL-oxidation, suggesting their role in managing cardiovascular diseases (Kim et al., 2005).

Safety And Hazards

While specific safety and hazard information for Feretoside is not available in the current resources, it is generally recommended to handle it with care, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also advised to use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

properties

IUPAC Name

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPLSDARZNMCW-LPGRTNKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950211
Record name Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandoside methyl ester

CAS RN

27530-67-2
Record name Scandoside, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scandoside methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
F Bailleul, P Delaveau, A Rabaron, M Plat, M Koch - Phytochemistry, 1977 - Elsevier
… The data obtained have been applied to the determination of structure of feretoside and the identification of gardenoside, both isolated from the stem bark of Feretia apodanthera …
Number of citations: 74 www.sciencedirect.com
DH Kim, HJ Lee, YJ Oh, MJ Kim, SH Kim… - Archives of pharmacal …, 2005 - Springer
An iridoid glycoside, oldenlandoside III (5) was isolated from then-butanol fraction of methanol extracts of the aerial parts ofOldenlandia diffusa Roxb, along with six others previously …
Number of citations: 84 link.springer.com
JW Nam, SY Kim, T Yoon, YJ Lee, YS Kil… - Chemistry & …, 2013 - Wiley Online Library
The barks of Eucommia ulmoides (Eucommiae Cortex, Eucommiaceae) have been used as a traditional medicine in Korea, Japan, and China to treat hypertension, reinforce the …
Number of citations: 22 onlinelibrary.wiley.com
김서영 - 2013 - dspace.ewha.ac.kr
Heat shock factor (HSF)1은 모든 진핵세포에서 빈번하게 발생되며 ischemic damage, reperfusion injury, infection, neurodegeneration, 그리고 inflammation등 다양한 질병에 관련되어있다…
Number of citations: 0 dspace.ewha.ac.kr
D Sainty, P Delaveau, F Bailleul… - Journal of Natural …, 1982 - ACS Publications
From stem bark of Randia formosa (Rubiaceae) four iridoids are iso-lated: 10-caffeoyl-deacetyldaphylloside (1), which is a new compound, and feretoside (2), gardenoside (3) and …
Number of citations: 15 pubs.acs.org
GNA Silué, K Ouoba, F Ngolsu, S Ouedraogo… - Advances in Traditional …, 2023 - Springer
… From the stem bark and flowers of the plant, eight iridoid glycosides have been isolated and identified, including feretoside, gardenoside, geniposide, desacetyl-asperulosic acid, 11-…
Number of citations: 0 link.springer.com
SY Hwang, SH Lee, YS Lee, SH Han, BH Song… - Horticulturae, 2020 - mdpi.com
The root of Phlomis umbrosa has traditionally been used as a medicine in South Asian nations to treat colds and bone fractures, to staunch bleeding, and as an anti-inflammatory, and …
Number of citations: 1 www.mdpi.com
OO Owolabi, DB James, W Chintem, P Okoro - academia.edu
… In addition to feretoside and gardenoside, other iridoids that have been isolated from stem and root barks are geniposidic acid 1 and 10–desacetylasperulosidic acid 2, 11–methyl …
Number of citations: 0 www.academia.edu
GS Taiwe, B Dabole, TB Tchoya, JR Menanga… - … and alternative medicine, 2016 - Springer
… The purity of IGEFA was 78.5 %, in which feretoside (1) accounted for 29 %, gardenoside (2) 18 %, geniposidic acid (3) 14 %, apodanthoside (4) 23 % and desacetylasperolosidic acid (…
Number of citations: 22 link.springer.com
F Bailleul, P Delaveau, M Koch, O Bognougnou - Plantes Medicinales et …, 1979
Number of citations: 0

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